molecular formula C9H8ClNO4 B097930 Ethyl 2-chloro-5-nitrobenzoate CAS No. 16588-17-3

Ethyl 2-chloro-5-nitrobenzoate

Cat. No.: B097930
CAS No.: 16588-17-3
M. Wt: 229.62 g/mol
InChI Key: JXOMCDVAPASMML-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photonic Applications

  • Nonlinear Optical Properties : Ethyl 2-chloro-5-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These compounds, when doped into polymers like PMMA, exhibit significant nonlinear optical behavior, making them promising for photonic device applications. One such derivative, ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, demonstrated reverse saturable absorption, which is critical for optical limiting applications in photonics (Nair et al., 2022).

Chemical Synthesis

  • Synthesis of Butafenacil : A novel process using mthis compound as a material for synthesizing Butafenacil, a compound of interest in chemical manufacturing, was reported. This synthesis involved reduction, condensation, cyclization, methylation, and acylation steps (Liu Ai-ju, 2015).
  • Esterification Studies : Research on the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid highlights the potential utility of this compound in synthetic chemistry. The study focused on optimizing reaction conditions and analyzing the yield and purity of the resulting compounds (Liang Hong-ze, 2013).

Materials Science

  • Synthesis of Photopolymers : Studies on the synthesis of polymers with azidonitrobenzoyl groups included the use of derivatives of this compound. These polymers were synthesized for investigating their photochemical and thermochemical reactions, indicating their potential in advanced material science applications (Nishikubo et al., 1981).

Cytotoxic Properties

  • Cytotoxicity of Complexes : The cytotoxic properties of certain complexes derived from this compound were studied. These compounds showed significant cytotoxicity to both normal and carcinoma cells, suggesting their potential in medical research (Wang, 2013).

Environmental Chemistry

  • Herbicide Activation Study : this compound was studied in the context of herbicide activation by light. This research is crucial in understanding the environmental impact and mechanisms of action of certain herbicides (Devlin et al., 1983).

Properties

IUPAC Name

ethyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOMCDVAPASMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378945
Record name ethyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-17-3
Record name ethyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitrobenzoic acid (26 g) in ethanol (260 mL) and concentrated sulfuric acid (1 mL) was heated at reflux for 18 hr. The reaction mixture was cooled and K2CO3 was added to quench the reaction. The resulting mixture was filtered and concentrated. The residue was then suspended in ether and filtered to remove insoluble starting acid. The filtrate was washed with 4% KOH (110 mL), dried over MgSO4 and concentrated to provide 16.2 g of ethyl 2-chloro-5-nitrobenzoate as a colorless oil which solidified on standing.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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